molecular formula C9H10BrCl2N3O B2476756 2-(Aminomethyl)-8-bromopyrido[1,2-a]pyrimidin-4-one;dihydrochloride CAS No. 2418662-35-6

2-(Aminomethyl)-8-bromopyrido[1,2-a]pyrimidin-4-one;dihydrochloride

Cat. No.: B2476756
CAS No.: 2418662-35-6
M. Wt: 327
InChI Key: VGFCAZOBTATEBQ-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-8-bromopyrido[1,2-a]pyrimidin-4-one;dihydrochloride is a heterocyclic compound that features a pyrido[1,2-a]pyrimidine core. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both bromine and amino groups in its structure allows for diverse chemical reactivity and functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-8-bromopyrido[1,2-a]pyrimidin-4-one;dihydrochloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrido[1,2-a]pyrimidine Core: This step often involves the cyclization of a suitable pyridine derivative with a formamide or an amidine under acidic or basic conditions.

    Aminomethylation: The aminomethyl group can be introduced via a Mannich reaction, where the brominated pyrido[1,2-a]pyrimidine is reacted with formaldehyde and a primary or secondary amine.

    Formation of the Dihydrochloride Salt: The final compound is obtained by treating the aminomethylated product with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems for reagent addition and product isolation can further enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form secondary amines.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases or other condensation products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, thiols, or amines under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Condensation: Aldehydes or ketones in the presence of acid or base catalysts.

Major Products

    Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidized or Reduced Products: Nitro derivatives or secondary amines.

    Condensation Products: Schiff bases or other condensation products.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(Aminomethyl)-8-bromopyrido[1,2-a]pyrimidin-4-one;dihydrochloride serves as a versatile building block for the synthesis of more complex molecules

Biology

The compound has potential applications in the development of biologically active molecules. Its structure can be modified to create analogs with enhanced biological activity, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound can be used to design and synthesize new pharmaceuticals. Its ability to interact with biological targets makes it a promising scaffold for the development of drugs with therapeutic potential.

Industry

In the industrial sector, the compound can be used in the synthesis of materials with specific properties, such as polymers or dyes. Its reactivity and functional groups allow for the creation of materials with tailored characteristics.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-8-bromopyrido[1,2-a]pyrimidin-4-one;dihydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine and amino groups can form hydrogen bonds or participate in electrostatic interactions with biological targets, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)-8-chloropyrido[1,2-a]pyrimidin-4-one;dihydrochloride
  • 2-(Aminomethyl)-8-fluoropyrido[1,2-a]pyrimidin-4-one;dihydrochloride
  • 2-(Aminomethyl)-8-iodopyrido[1,2-a]pyrimidin-4-one;dihydrochloride

Uniqueness

Compared to its analogs, 2-(Aminomethyl)-8-bromopyrido[1,2-a]pyrimidin-4-one;dihydrochloride offers unique reactivity due to the presence of the bromine atom. Bromine is a good leaving group, making the compound more reactive in substitution reactions. Additionally, the size and electronegativity of bromine can influence the compound’s interaction with biological targets, potentially leading to different biological activities.

Properties

IUPAC Name

2-(aminomethyl)-8-bromopyrido[1,2-a]pyrimidin-4-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O.2ClH/c10-6-1-2-13-8(3-6)12-7(5-11)4-9(13)14;;/h1-4H,5,11H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFCAZOBTATEBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=CC2=O)CN)C=C1Br.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrCl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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